molecular formula C20H22O8 B6164635 3-(2-{2-[2-(3-formyl-2-hydroxyphenoxy)ethoxy]ethoxy}ethoxy)-2-hydroxybenzaldehyde CAS No. 115142-66-0

3-(2-{2-[2-(3-formyl-2-hydroxyphenoxy)ethoxy]ethoxy}ethoxy)-2-hydroxybenzaldehyde

Cat. No.: B6164635
CAS No.: 115142-66-0
M. Wt: 390.4 g/mol
InChI Key: ISEWYTMBYAEVRZ-UHFFFAOYSA-N
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Description

The compound “3-(2-{2-[2-(3-formyl-2-hydroxyphenoxy)ethoxy]ethoxy}ethoxy)-2-hydroxybenzaldehyde” is a chemical substance with the molecular formula C20H22O8 . It has a molecular weight of 390.38 .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C20H42O11/c21-1-3-23-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h21-22H,1-20H2 . This indicates the connectivity of atoms in the molecule but does not provide information about its 3D structure.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-{2-[2-(3-formyl-2-hydroxyphenoxy)ethoxy]ethoxy}ethoxy)-2-hydroxybenzaldehyde' involves the reaction of 3-(2-hydroxy-3-methoxyphenyl)propanoic acid with ethylene glycol and paraformaldehyde to form the intermediate compound 3-(2-{2-[2-(3-hydroxy-2-methoxyphenoxy)ethoxy]ethoxy}ethoxy)propanal, which is then oxidized to form the final product.", "Starting Materials": [ "3-(2-hydroxy-3-methoxyphenyl)propanoic acid", "ethylene glycol", "paraformaldehyde" ], "Reaction": [ "Step 1: React 3-(2-hydroxy-3-methoxyphenyl)propanoic acid with ethylene glycol and paraformaldehyde in the presence of a catalyst to form the intermediate compound 3-(2-{2-[2-(3-hydroxy-2-methoxyphenoxy)ethoxy]ethoxy}ethoxy)propanal.", "Step 2: Oxidize the intermediate compound using an oxidizing agent such as potassium permanganate or sodium dichromate to form the final product 3-(2-{2-[2-(3-formyl-2-hydroxyphenoxy)ethoxy]ethoxy}ethoxy)-2-hydroxybenzaldehyde." ] }

CAS No.

115142-66-0

Molecular Formula

C20H22O8

Molecular Weight

390.4 g/mol

IUPAC Name

3-[2-[2-[2-(3-formyl-2-hydroxyphenoxy)ethoxy]ethoxy]ethoxy]-2-hydroxybenzaldehyde

InChI

InChI=1S/C20H22O8/c21-13-15-3-1-5-17(19(15)23)27-11-9-25-7-8-26-10-12-28-18-6-2-4-16(14-22)20(18)24/h1-6,13-14,23-24H,7-12H2

InChI Key

ISEWYTMBYAEVRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OCCOCCOCCOC2=CC=CC(=C2O)C=O)O)C=O

Purity

95

Origin of Product

United States

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